molecular formula C10H18F2N2O2 B2520552 tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate CAS No. 1627595-60-1

tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate

Cat. No.: B2520552
CAS No.: 1627595-60-1
M. Wt: 236.263
InChI Key: LJBSWTXFLVTCDQ-ZETCQYMHSA-N
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Description

tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate (CAS: 1627595-60-1, molecular formula: C₁₀H₁₈F₂N₂O₂) is a pyrrolidine-based building block widely used in medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules . Its structure features a five-membered pyrrolidine ring with 3,3-difluoro substituents and an aminomethyl group at the 4-position, protected by a tert-butyloxycarbonyl (Boc) group. The primary amine and fluorine atoms contribute to its reactivity, hydrogen-bonding capacity, and metabolic stability, making it a versatile intermediate in drug discovery .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(4-13)10(11,12)6-14/h7H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBSWTXFLVTCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the aminomethyl group and the difluoromethyl substituents. The tert-butyl group is often introduced via tert-butyl esters or tert-butyl carbamates.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of flow microreactor systems for efficient and sustainable synthesis . The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrolidines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Neuroprotective Agents

Research indicates that derivatives of tert-butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate exhibit significant neuroprotective properties. These compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's disease (AD) by inhibiting acetylcholinesterase activity and reducing β-amyloid aggregation, which is critical in AD pathology .

Case Study : A study published in Molecules demonstrated that conjugates based on this scaffold exhibited high antioxidant activity and effectively protected neuronal cells from oxidative stress, suggesting their potential as therapeutic agents against neurodegeneration .

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities. In vitro assays have shown that it can significantly inhibit lipid peroxidation and other oxidative processes in biological systems. This property is particularly relevant for developing agents aimed at mitigating oxidative stress-related damage in various conditions .

Enzyme Inhibition

This compound has been characterized for its inhibitory effects on cholinesterases, which are enzymes involved in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in disorders like Alzheimer's disease .

Data Tables

Application AreaKey FindingsReferences
NeuroprotectionInhibits acetylcholinesterase; reduces β-amyloid aggregation
Antioxidant ActivitySignificant inhibition of lipid peroxidation; protects neuronal cells
Enzyme InhibitionEffective against cholinesterases; enhances acetylcholine levels

Mechanism of Action

The mechanism by which tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the tert-butyl group can provide steric protection and stability .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differentiating features:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Key Properties/Applications Evidence ID
tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate Pyrrolidine (5-membered) 3,3-difluoro, 4-aminomethyl (Boc-protected) C₁₀H₁₈F₂N₂O₂ PROTACs, high polarity, metabolic stability
tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate Piperidine (6-membered) 3,3-difluoro, 4-aminomethyl (Boc-protected) C₁₁H₂₀F₂N₂O₂ Broader conformational flexibility
tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate Cyclopentane 2-ethyl, 4-aminomethyl (Boc-protected) C₁₃H₂₅NO₂ Increased lipophilicity, steric hindrance
tert-Butyl 4-(benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate (QW-2729) Pyrrolidine 3,3-difluoro, 4-benzyloxy (Boc-protected) C₁₇H₂₁F₂NO₃ Enhanced lipophilicity, reduced solubility
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Pyrrolidine 3-hydroxy, 4-methyl, 3-trifluoromethyl (Boc-protected) C₁₁H₁₈F₃NO₃ High polarity, hydrogen-bonding potential
tert-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate Pyrrolidine trans-3-amino, 4-difluoromethyl (Boc-protected) C₁₀H₁₈F₂N₂O₂ Dual fluorine and amine reactivity

Key Comparative Analysis

Ring Size and Conformation
  • Pyrrolidine vs. Piperidine : The target compound’s five-membered pyrrolidine ring introduces more ring strain but a compact structure compared to the six-membered piperidine analog (C₁₁H₂₀F₂N₂O₂). Piperidine derivatives exhibit greater conformational flexibility, which may improve binding to larger biological targets .
  • Cyclopentane vs. Pyrrolidine: The cyclopentane-based analog (C₁₃H₂₅NO₂) lacks a nitrogen atom in the ring, reducing hydrogen-bonding capacity.
Substituent Effects
  • Fluorine Substituents: The 3,3-difluoro groups in the target compound enhance metabolic stability and electron-withdrawing effects, whereas the trifluoromethyl group in the (3R,4S)-hydroxy derivative (C₁₁H₁₈F₃NO₃) adds significant polarity and acidity .
  • Aminomethyl vs. Benzyloxy: The aminomethyl group in the target compound improves water solubility and enables conjugation with linkers in PROTACs. In contrast, the benzyloxy substituent in QW-2729 (C₁₇H₂₁F₂NO₃) increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Functional Group Reactivity
  • Primary Amine: The unprotected amine in the target compound allows for straightforward derivatization, a critical feature for bifunctional molecules. The trans-3-amino analog (C₁₀H₁₈F₂N₂O₂) offers an alternative site for functionalization but with stereochemical constraints .

Biological Activity

tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate is a compound under investigation for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C10H18F2N2O2
  • CAS Number : 1363384-66-0
  • Molecular Weight : 236.263 g/mol

Research indicates that this compound may act through multiple pathways:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes related to neurodegenerative diseases, particularly acetylcholinesterase and β-secretase, which are crucial in the pathology of Alzheimer's disease .
  • Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by modulating cytokine production in response to amyloid-beta aggregates, reducing neuronal cell death in vitro .

Biological Activity

The biological activity can be categorized into several key areas:

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect astrocytes from amyloid-beta-induced toxicity. For instance:

  • Cell Viability : When treated with amyloid-beta 1-42, astrocyte viability dropped significantly. However, co-treatment with this compound improved cell viability by approximately 19% compared to controls .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in neurodegenerative processes:

  • Acetylcholinesterase Inhibition : Studies report IC50 values indicating moderate inhibition of acetylcholinesterase activity, which is essential for neurotransmission and cognitive function .
  • β-secretase Inhibition : The compound has also shown promising results in inhibiting β-secretase with an IC50 value around 15.4 nM, suggesting a strong potential for reducing amyloid plaque formation .

Case Studies

Several studies have explored the efficacy of this compound:

Study ReferenceObjectiveFindings
Evaluate neuroprotective effects against Aβ toxicityImproved astrocyte viability in presence of Aβ; significant reduction in TNF-α levels
Assess enzyme inhibition potentialModerate inhibition of acetylcholinesterase (IC50 = 0.17 μM); β-secretase inhibition (IC50 = 15.4 nM)

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate with high purity?

Methodological Answer: The synthesis typically involves multi-step strategies starting from pyrrolidine precursors. Key steps include:

  • Fluorination : Electrophilic or nucleophilic fluorination at the 3-position of pyrrolidine using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor under anhydrous conditions .
  • Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution. For example, reacting a bromomethyl intermediate with ammonia or protected amines in polar solvents (e.g., DMF or THF) at 0–25°C .
  • Boc Protection : tert-Butyloxycarbonyl (Boc) protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) .

Q. Optimization Parameters :

ParameterOptimal ConditionsImpact on Yield/Purity
SolventDichloromethane or THFHigher solubility for intermediates
Temperature0–25°C for aminomethylationMinimizes side reactions
CatalystPd(PPh₃)₄ for cross-coupling stepsEnhances regioselectivity

Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural validation and purity assessment:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirms backbone structure and substituent positions. The difluoropyrrolidine moiety shows characteristic splitting patterns (e.g., ³J coupling ~15–20 Hz for vicinal fluorines) .
    • ¹⁹F NMR : Quantifies fluorine environments (δ −180 to −200 ppm for CF₂ groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 222.23) and fragmentation patterns .
  • IR Spectroscopy : Identifies Boc carbonyl stretches (~1680–1720 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Under inert gas (Ar/N₂) at 2–8°C in airtight containers. Desiccants (e.g., silica gel) prevent hydrolysis of the Boc group .

  • Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid prolonged exposure to light or acidic/basic conditions to prevent decomposition .

  • Stability Data :

    ConditionDegradation Rate (t₁/₂)Major Degradants
    Ambient humidity7 daysDeprotected pyrrolidine
    40°C (dry)>30 daysNone detected

Q. What is the role of the difluoropyrrolidine moiety in modulating electronic and steric effects?

Methodological Answer: The 3,3-difluoro substitution:

  • Electronic Effects : Fluorine’s electronegativity increases ring rigidity and reduces basicity of the pyrrolidine nitrogen, altering reactivity in downstream reactions (e.g., amide couplings) .
  • Steric Effects : The CF₂ group creates a steric shield, influencing regioselectivity in substitution or cross-coupling reactions. Computational studies (DFT) show a 15% increase in activation energy for nucleophilic attacks at the 4-position .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the aminomethyl group be addressed?

Methodological Answer:

  • Protection Strategies : Use orthogonal protecting groups (e.g., Fmoc for the aminomethyl group and Boc for the pyrrolidine nitrogen) to direct reactivity .
  • Kinetic Control : Low temperatures (−78°C) and bulky bases (e.g., LDA) favor deprotonation at the aminomethyl group over competing sites .
  • Catalytic Methods : Pd-catalyzed couplings (e.g., Buchwald-Hartwig) selectively modify the aminomethyl group with aryl halides .

Q. What methodologies are recommended for resolving stereochemical ambiguities in derivatives?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves absolute configuration. For example, the 3,3-difluoro group adopts a cis conformation, confirmed by C–F bond lengths (1.35–1.40 Å) .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers with >99% ee .
  • VCD Spectroscopy : Vibrational circular dichroism correlates experimental spectra with DFT-predicted configurations .

Q. How should contradictory data from synthetic yields or analytical results be resolved?

Methodological Answer:

  • Cross-Validation : Replicate syntheses using alternative routes (e.g., Mitsunobu vs. reductive amination) to isolate protocol-dependent anomalies .
  • Advanced Analytics :
    • 2D NMR (HSQC/HMBC) : Assigns ambiguous peaks to confirm structural integrity .
    • Isotopic Labeling : ¹⁵N-labeled aminomethyl groups track unintended side reactions via MS/MS .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina screens against kinase or GPCR targets. The aminomethyl group shows high affinity for ATP-binding pockets (ΔG ≈ −9.5 kcal/mol) .
  • MD Simulations : 100-ns trajectories assess binding stability. The difluoropyrrolidine ring reduces conformational flexibility, enhancing target residence time by 30% .
  • SAR Studies : Modifying the Boc group to acyl or sulfonamide variants alters bioavailability (e.g., logP shifts from 1.2 to 0.8) .

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